3,5-Diiodo-D-tyrosine monohydrate
Overview
Description
3,5-Diiodo-D-tyrosine monohydrate is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenol ring. This compound plays a significant role in the biosynthesis of thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism and growth in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diiodo-D-tyrosine monohydrate can be synthesized through the iodination of L-tyrosine. One efficient method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent under solvent-free conditions. The reaction is carried out by grinding L-tyrosine with 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid at room temperature. This method yields 3,5-diiodo-D-tyrosine with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The scalability of the solvent-free method makes it suitable for industrial applications, ensuring high efficiency and minimal by-product formation .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-D-tyrosine monohydrate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used
Scientific Research Applications
3,5-Diiodo-D-tyrosine monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of iodinated organic compounds and as a reagent in various chemical reactions.
Biology: Plays a role in the study of thyroid hormone biosynthesis and metabolism.
Medicine: Investigated for its potential use in thyroid-related disorders and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of thyroid hormone analogs and other iodinated compounds for pharmaceutical applications .
Mechanism of Action
3,5-Diiodo-D-tyrosine monohydrate exerts its effects primarily through its role in thyroid hormone biosynthesis. It serves as a substrate for the enzyme thyroid peroxidase, which catalyzes the iodination of tyrosine residues to form monoiodotyrosine and diiodotyrosine. These iodinated tyrosines are then coupled to produce T3 and T4 hormones. The compound also interacts with various molecular targets, including thyroid hormone receptors and enzymes involved in thyroid hormone metabolism .
Comparison with Similar Compounds
Similar Compounds
Monoiodotyrosine: Contains a single iodine atom and is a precursor in the biosynthesis of thyroid hormones.
Triiodothyronine (T3): Contains three iodine atoms and is an active thyroid hormone.
Thyroxine (T4): Contains four iodine atoms and is a prohormone that is converted to T3 in the body
Uniqueness
3,5-Diiodo-D-tyrosine monohydrate is unique due to its specific iodination pattern, which makes it a crucial intermediate in the biosynthesis of thyroid hormones. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its significance compared to other iodinated tyrosine derivatives .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVJOFLSAAXNES-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213475-53-7 | |
Record name | D-Tyrosine, 3,5-diiodo-, monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213475-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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